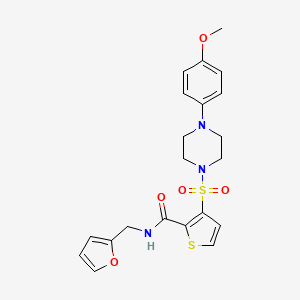

![molecular formula C13H20N2OS B2923401 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole CAS No. 2108326-44-7](/img/structure/B2923401.png)

4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds with an 8-azabicyclo[3.2.1]octane scaffold has been a subject of research . The synthesis often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The 8-azabicyclo[3.2.1]octane core is a bicyclic structure with a nitrogen atom .科学的研究の応用

Medicinal Chemistry: Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane core is pivotal in synthesizing tropane alkaloids, which have medicinal properties such as anticholinergic, analgesic, and psychostimulant effects . The compound could serve as a precursor or intermediate in the stereoselective synthesis of these alkaloids, contributing to the development of new therapeutic agents.

Pharmacology: Biological Activity Profiling

Tropane alkaloids exhibit a broad spectrum of biological activities. By modifying the 8-azabicyclo[3.2.1]octane scaffold, researchers can explore the pharmacological profiles of new derivatives. This compound could be used to study interactions with biological targets, potentially leading to the discovery of novel drug candidates .

Biochemistry: Enzyme Inhibition Studies

The structural complexity of the compound allows for the investigation of enzyme-substrate interactions. It could be used to design enzyme inhibitors by mimicking natural substrates or transition states, aiding in understanding biochemical pathways and identifying therapeutic targets .

Organic Synthesis: Chiral Pool Synthesis

The chiral centers in the compound provide a valuable starting point for chiral pool synthesis. It can be used to construct complex molecules with multiple stereocenters in an enantioselective manner, which is crucial for producing pharmaceuticals with the desired chirality .

Analytical Chemistry: Chiral Resolution

The compound’s chiral nature makes it suitable for developing methods for chiral resolution in analytical chemistry. It can be used as a standard or reference compound in chromatographic techniques to separate enantiomers of other chiral substances .

Chemical Biology: Probe Development

Chemical biologists can use this compound to develop probes that selectively bind to specific proteins or nucleic acids. This application is essential for visualizing and tracking biological processes in live cells or tissue samples .

Neurochemistry: Neurotransmitter Receptor Modulation

Given its structural similarity to natural neurotransmitters, the compound could modulate neurotransmitter receptors. This application is particularly relevant in neurochemistry, where it can help elucidate the mechanisms of neuronal signaling and potentially treat neurological disorders .

Agricultural Chemistry: Pest Control Agents

The bioactive nature of tropane alkaloids suggests that derivatives of this compound could be synthesized and evaluated as pest control agents. Their mode of action could be studied to develop safer and more effective pesticides .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with thechemokine receptor CCR5 . This receptor plays a crucial role in the immune response and is also a key entry point for certain strains of HIV .

Mode of Action

The compound is likely to act as an entry inhibitor , preventing the interaction between HIV and CCR5 . By binding to the CCR5 receptor, it prevents HIV from entering human cells .

Biochemical Pathways

Given its potential role as a ccr5 antagonist, it may impact pathways related toimmune response and HIV infection .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action. As a potential CCR5 antagonist, it could prevent HIV from entering cells, thereby inhibiting the progression of the infection .

特性

IUPAC Name |

4-[(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl]-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-9-14-10(8-17-9)7-15-11-3-4-12(15)6-13(5-11)16-2/h8,11-13H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOHZPCXFONQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2C3CCC2CC(C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2923320.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923321.png)

![6-fluoro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2923323.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one](/img/structure/B2923326.png)

![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2923329.png)

![4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2923331.png)

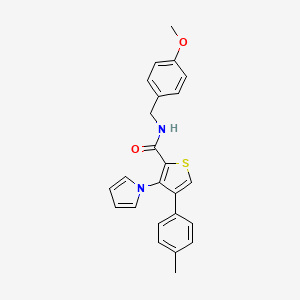

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2923332.png)

![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2923333.png)

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)

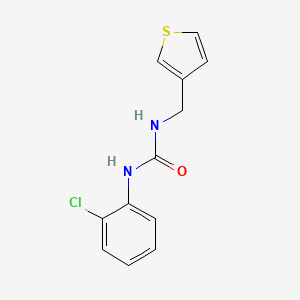

![N-(2-chlorobenzyl)-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2923337.png)

![Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate](/img/structure/B2923338.png)